molecular formula C21H20N4O5S B580401 Lesinurad Impurity 6 Di-Lithium Salt CAS No. 1533519-99-1

Lesinurad Impurity 6 Di-Lithium Salt

Cat. No. B580401
CAS RN: 1533519-99-1
M. Wt: 440.474
InChI Key: NDWCXGIQJGYCQC-UHFFFAOYSA-N
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Description

Lesinurad Impurity 6 Di-Lithium Salt is a chemical compound related to Lesinurad, a drug used for the treatment of hyperuricemia associated with gout . The impurity has a molecular formula of C21H18N4O5SLi2 and a molecular weight of 452.35 .


Synthesis Analysis

The synthesis of Lesinurad has been reported in several studies . An efficient, practical, and environmentally-friendly synthetic route of Lesinurad has been reported, which includes inexpensive starting materials, mild conditions, and an acceptable overall yield (38.8%) .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[[5-(carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid . The InChI key is NDWCXGIQJGYCQC-UHFFFAOYSA-N .

Scientific Research Applications

Lesinurad Impurity 6 Di-Lithium Salt has been studied for its potential use in the treatment of hyperuricemia and gout. In vitro studies have shown that this compound is a potent and selective inhibitor of URAT1, and it has been shown to be effective in reducing serum uric acid levels in animal models. In addition, this compound has been shown to be effective in reducing inflammation and pain associated with gout.

Mechanism of Action

Target of Action

The primary target of Lesinurad Impurity 6 Di-Lithium Salt, also known as 4-[[5-(Carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid, is the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters are responsible for the reabsorption of uric acid from the renal tubules .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad leads to an increase in the excretion of uric acid, thereby reducing serum uric acid concentration . This action affects the biochemical pathway of uric acid metabolism, specifically the reabsorption of uric acid in the kidneys .

Pharmacokinetics

Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Following multiple daily doses, there is no apparent accumulation of Lesinurad . Urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . The pharmacokinetic properties of Lesinurad contribute to its bioavailability and efficacy in reducing serum uric acid levels .

Result of Action

The inhibition of URAT1 and OAT4 by Lesinurad results in increased urinary excretion of uric acid and reduced serum uric acid levels . This can help in the management of conditions such as gout, which are associated with high levels of uric acid .

Action Environment

The action, efficacy, and stability of Lesinurad can be influenced by various environmental factors. For instance, factors such as diet, hydration status, and concomitant medications can affect uric acid levels and thus the efficacy of Lesinurad .

Advantages and Limitations for Lab Experiments

The main advantage of using Lesinurad Impurity 6 Di-Lithium Salt in laboratory experiments is that it is a potent and selective inhibitor of URAT1, which makes it ideal for use in studies of the mechanism of action of URAT1. However, due to its small size, this compound is not suitable for use in large-scale studies.

Future Directions

For research on Lesinurad Impurity 6 Di-Lithium Salt include further studies on its pharmacokinetics, pharmacodynamics, and safety profile. Additionally, further studies are needed to evaluate its potential use in the treatment of other diseases and conditions, such as metabolic syndrome and chronic kidney disease. Other potential future directions include the development of novel formulations of this compound that may improve its efficacy and safety profile. Finally, studies are needed to investigate the potential synergistic effects of this compound in combination with other drugs or therapies.

Synthesis Methods

Lesinurad Impurity 6 Di-Lithium Salt is synthesized using a two-step process that involves the condensation of two molecules of 4-chloro-2-methoxybenzaldehyde and two molecules of 2-amino-4-chlorobenzoic acid. The reaction is catalyzed by the use of a base, such as piperidine, and the reaction is carried out in an inert atmosphere. The resulting product is a yellow solid that is soluble in water.

Biochemical Analysis

Biochemical Properties

Lesinurad, the parent compound, is known to inhibit the function of transporter proteins involved in renal uric acid reabsorption, specifically URAT1 and organic anion transporter 4 (OAT4) . This suggests that Lesinurad Impurity 6 Di-Lithium Salt may interact with similar enzymes and proteins.

Cellular Effects

Lesinurad has been shown to decrease serum uric acid levels and increase renal clearance and fractional excretion of uric acid in patients with gout . It’s plausible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Lesinurad is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . It’s possible that this compound exerts its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Lesinurad is known to interact with URAT1 and OAT4, which are involved in the renal clearance of uric acid . It’s plausible that this compound may be involved in similar metabolic pathways.

properties

IUPAC Name

4-[[5-(carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-17(9-10-18(27)28)22-20-23-24-21(31-11-19(29)30)25(20)16-8-7-13(12-5-6-12)14-3-1-2-4-15(14)16/h1-4,7-8,12H,5-6,9-11H2,(H,27,28)(H,29,30)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWCXGIQJGYCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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